1-Chloro-4-methanesulfonylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylsulfonylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-10(8,9)3-2-5(7)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHFVFQULHWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228671-34-7 | |
| Record name | 1-chloro-4-methanesulfonylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Halogenated Sulfones and Ketones in Synthetic Methodologies
Halogenated ketones and sulfones are classes of compounds that hold significant importance in synthetic organic chemistry due to their enhanced reactivity and synthetic versatility.
Halogenated ketones, particularly α-haloketones, are pivotal intermediates. The presence of a halogen atom alpha to a carbonyl group makes the carbon atom highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. researchgate.net This reactivity is fundamental to the construction of various carbon-carbon and carbon-heteroatom bonds. A classic application is in the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide to form the thiazole ring, a common motif in many pharmaceutical agents. Furthermore, α-haloketones can undergo elimination reactions to yield α,β-unsaturated ketones, which are themselves crucial building blocks in Michael additions and Diels-Alder reactions. researchgate.net The acid-catalyzed halogenation of ketones proceeds through an enol intermediate, a mechanism that was the focus of early foundational studies in organic chemistry. researchgate.net
Similarly, the sulfone group (R-S(=O)₂-R') is a valuable functional group in synthetic methodologies. It is a strong electron-withdrawing group, which can activate adjacent protons, making them acidic and amenable to deprotonation. The resulting α-sulfonyl carbanions are excellent nucleophiles for alkylation and acylation reactions. γ-Keto sulfones, a class of compounds structurally related to 1-chloro-4-methanesulfonylbutan-2-one, are described as versatile building blocks and valuable intermediates in organic synthesis and pharmaceutical chemistry. researchgate.net They are often found in biologically active molecules and serve as key precursors in various synthetic transformations. researchgate.net
Significance of 1 Chloro 4 Methanesulfonylbutan 2 One in Advanced Chemical Synthesis
The significance of 1-Chloro-4-methanesulfonylbutan-2-one in advanced chemical synthesis lies in its nature as a multifunctional building block, combining the reactive properties of both α-chloroketones and sulfones. This combination allows for a diverse range of synthetic transformations, making it a powerful tool for constructing complex molecules, especially heterocyclic systems.
The α-chloroketone portion of the molecule is a prime site for reaction with a wide array of nucleophiles. For instance, it can readily react with thioamides, thioureas, or amidines to form five-membered heterocyclic rings such as thiazoles and imidazoles, which are prevalent structures in medicinal chemistry. The chlorine atom serves as an excellent leaving group in Sₙ2 reactions, while the adjacent ketone can participate in condensation or cyclization steps.
Simultaneously, the γ-keto sulfone framework provides additional reaction handles. The sulfone group activates the methylene (B1212753) protons adjacent to it, potentially allowing for the formation of a carbanion which can then act as a nucleophile. This dual reactivity enables synthetic chemists to design one-pot or sequential reactions to build molecular complexity efficiently. For example, an initial reaction at the α-chloroketone site could be followed by an intramolecular cyclization involving the sulfone-activated portion of the molecule, providing a streamlined route to cyclic and polycyclic systems that might otherwise require lengthy synthetic sequences. The compound thus serves as a linchpin, connecting different molecular fragments through its distinct reactive centers.
Scope and Research Objectives of the Review
Established Synthetic Routes and Precursors
The most direct and established route to this compound involves the α-chlorination of the corresponding ketone precursor, 4-(methylsulfonyl)butan-2-one. This precursor contains an acidic methylene (B1212753) group activated by both the adjacent carbonyl and sulfonyl groups, making it amenable to electrophilic chlorination.
Direct Halogenation and Sulfonylation Strategies
The primary strategy for the synthesis of this compound is the direct α-chlorination of 4-(methylsulfonyl)butan-2-one. Various chlorinating agents can be employed for this transformation. Common reagents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and p-toluenesulfonyl chloride. researchgate.netpitt.edu
The reaction typically proceeds via the enol or enolate form of the ketone. In acidic or neutral conditions, the enol form attacks the electrophilic chlorine source. Under basic conditions, the enolate is formed, which then reacts with the chlorinating agent. Given the presence of the electron-withdrawing sulfonyl group, the acidity of the α-protons in 4-(methylsulfonyl)butan-2-one is enhanced, facilitating the reaction. nih.gov
A plausible synthetic scheme is the reaction of 4-(methylsulfonyl)butan-2-one with a suitable chlorinating agent in an appropriate solvent.
Table 1: Common Chlorinating Agents for α-Chlorination of Ketones
| Chlorinating Agent | Typical Conditions | Remarks |
|---|---|---|
| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), often at room temperature or below. | Can lead to dichlorination if not controlled. Generates HCl and SO₂ as byproducts. |
| N-Chlorosuccinimide (NCS) | Various solvents (e.g., CCl₄, CH₃CN, THF), often with a radical initiator or acid/base catalyst. researchgate.netdntb.gov.ua | Milder and more selective than SO₂Cl₂. Succinimide (B58015) is the byproduct. |
Convergent Synthesis Approaches
While a linear approach starting from 4-(methylsulfonyl)butan-2-one is the most straightforward, a convergent synthesis could also be envisioned. This would involve the coupling of two smaller fragments. For instance, a C2 and a C2 fragment could be joined. One possible, though less common, approach could involve the reaction of a chloro-substituted C2 synthon with a sulfonyl-containing C2 synthon. However, for a relatively small molecule like this compound, a linear synthesis is generally more efficient.
Optimization of Reaction Conditions and Efficiency
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction times and the formation of byproducts, such as dichlorinated species.
Influence of Solvents and Temperature Profiles
The choice of solvent can significantly impact the reaction rate and selectivity of the α-chlorination. For reactions involving polar intermediates like enolates, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be beneficial. For radical-based chlorinations with NCS, non-polar solvents like carbon tetrachloride were historically used, though greener alternatives are now preferred. researchgate.net
Temperature control is crucial to prevent side reactions. Lower temperatures often favor mono-chlorination and reduce the rate of potential decomposition or rearrangement. For instance, when using a strong base like lithium diisopropylamide (LDA) with p-toluenesulfonyl chloride, the reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to slowly warm to room temperature. pitt.edu
Table 2: Potential Influence of Reaction Parameters on α-Chlorination
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Solvent Polarity | Can influence the stability of intermediates and transition states. | To find a solvent that maximizes the solubility of reactants and promotes the desired reaction pathway. |
| Temperature | Higher temperatures increase reaction rates but can lead to reduced selectivity and increased byproduct formation. | To identify the optimal temperature that provides a reasonable reaction rate with high selectivity for the mono-chlorinated product. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | To determine the minimum time required for complete conversion of the starting material. |
Catalytic Enhancements in Synthesis
Catalysis can offer significant improvements in the efficiency and selectivity of the α-chlorination of β-keto sulfones. Both acid and base catalysis can be employed to accelerate the formation of the enol or enolate intermediate.
Recent advancements in asymmetric catalysis have led to the development of methods for the enantioselective α-halogenation of β-keto esters and related compounds. researchgate.netmdpi.comsemanticscholar.orgacs.org Chiral Lewis acids or organocatalysts can be used to create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the α-chloro ketone. For example, chiral metal complexes (e.g., with zinc or copper) and cinchona alkaloid-derived organocatalysts have been successfully used for the asymmetric chlorination of β-dicarbonyl compounds with NCS. mdpi.comacs.org While not yet specifically reported for this compound, these methods represent a promising avenue for the synthesis of enantioenriched products.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves several considerations aimed at reducing the environmental impact of the process.
Key areas of focus include:
Atom Economy: Choosing reagents that incorporate the maximum number of atoms from the reactants into the final product. For instance, the use of NCS is generally more atom-economical than sulfuryl chloride, as the succinimide byproduct has a lower molecular weight than the gaseous byproducts of SO₂Cl₂.
Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ionic liquids or performing the reaction under solvent-free conditions. wikipedia.org
Catalysis: Employing catalytic methods over stoichiometric reagents reduces waste. The development of efficient catalytic systems for chlorination is a key area of green chemistry research. researchgate.netmdpi.com
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption.
Table 3: Green Chemistry Considerations for Synthesis
| Principle | Application in Synthesis of this compound |
|---|---|
| Prevention of Waste | Optimization of reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Preference for chlorinating agents like NCS. |
| Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents and solvents. |
| Designing Safer Chemicals | The product itself is a reactive intermediate and should be handled with appropriate care. |
| Safer Solvents and Auxiliaries | Exploring the use of ionic liquids or solvent-free conditions. wikipedia.org |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature. |
| Use of Renewable Feedstocks | Not directly applicable to this specific synthesis but a general principle. |
| Reduce Derivatives | A direct chlorination of the precursor avoids protecting group chemistry. |
| Catalysis | Utilizing catalytic amounts of acids, bases, or chiral catalysts. researchgate.netmdpi.com |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product, generating no waste. In the proposed synthesis of this compound, strategies to maximize atom economy and minimize waste are crucial for developing a sustainable process.
Step 1: Synthesis of 4-(methylthio)butan-2-one via Michael Addition
A highly atom-economical approach to the carbon-sulfur bond formation is the Michael addition of methanethiol (B179389) to methyl vinyl ketone. This reaction is an example of an addition reaction, which is inherently atom-economical.
Reaction: CH₃SH + CH₂=CHCOCH₃ → CH₃SCH₂CH₂COCH₃
In this step, all atoms from both methanethiol and methyl vinyl ketone are incorporated into the product, 4-(methylthio)butan-2-one. Therefore, the theoretical atom economy of this reaction is 100%. From a waste minimization perspective, this reaction is highly efficient as it does not produce any byproducts. The primary source of waste would be from the solvent used and any purification steps, which can be minimized by choosing a recyclable solvent and optimizing reaction conditions to achieve high purity of the crude product, potentially avoiding the need for extensive purification.
Step 2: Oxidation of 4-(methylthio)butan-2-one to 4-(methylsulfonyl)butan-2-one
The subsequent oxidation of the sulfide (B99878) to a sulfone is a critical step. Traditional oxidation methods often employ stoichiometric amounts of heavy metal-based oxidants, which have poor atom economy and generate significant hazardous waste. A greener alternative is the use of catalytic oxidation with a more environmentally friendly terminal oxidant.
For instance, using hydrogen peroxide (H₂O₂) as the oxidant with a catalyst results in water as the only byproduct, leading to a high atom economy.
Reaction (with H₂O₂): CH₃SCH₂CH₂COCH₃ + 2 H₂O₂ → CH₃SO₂CH₂CH₂COCH₃ + 2 H₂O
The atom economy for this reaction can be calculated as follows:
Molecular weight of 4-(methylsulfonyl)butan-2-one = 150.2 g/mol
Molecular weight of 4-(methylthio)butan-2-one = 118.2 g/mol
Molecular weight of H₂O₂ = 34.0 g/mol
Atom Economy = [150.2 / (118.2 + 2 * 34.0)] * 100% ≈ 80.7%
While not 100%, this is significantly better than traditional methods using permanganate (B83412) or chromate (B82759) oxidants, which generate large amounts of inorganic waste.
Step 3: α-Chlorination of 4-(methylsulfonyl)butan-2-one
The final step is the selective chlorination at the α-position to the carbonyl group. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Reaction (with SO₂Cl₂): CH₃SO₂CH₂CH₂COCH₃ + SO₂Cl₂ → CH₃SO₂CH₂CH₂COCH₂Cl + SO₂ + HCl
The byproducts are sulfur dioxide and hydrogen chloride, which are gases and can be scrubbed, but they represent waste. The atom economy for this reaction is:
Molecular weight of this compound = 184.6 g/mol
Molecular weight of 4-(methylsulfonyl)butan-2-one = 150.2 g/mol
Molecular weight of SO₂Cl₂ = 135.0 g/mol
Atom Economy = [184.6 / (150.2 + 135.0)] * 100% ≈ 64.7%
Using NCS can sometimes offer better selectivity and easier handling, though the atom economy might not be significantly higher due to the succinimide byproduct.
Table 1: Atom Economy Analysis of Proposed Synthetic Steps
| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 1 | Michael Addition | Methanethiol, Methyl vinyl ketone | 4-(methylthio)butan-2-one | None | 100% |
| 2 | Oxidation | 4-(methylthio)butan-2-one, Hydrogen peroxide | 4-(methylsulfonyl)butan-2-one | Water | ~80.7% |
| 3 | Chlorination | 4-(methylsulfonyl)butan-2-one, Sulfuryl chloride | This compound | Sulfur dioxide, Hydrogen chloride | ~64.7% |
Strategies for waste minimization across the entire synthesis would include the use of catalytic systems, recycling of solvents, and optimization of reaction conditions to maximize yield and minimize the formation of side products, thereby reducing the need for extensive purification.
Utilization of Sustainable Reagents and Media
Sustainable Solvents:
The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Greener solvent alternatives include:
Water: Where possible, conducting reactions in water is highly desirable. For the oxidation step, if a water-soluble catalyst is employed, water can be an excellent solvent.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for certain reactions. Its properties can be tuned by adjusting temperature and pressure.
Bio-derived Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective and more sustainable replacements for traditional polar aprotic solvents.
Sustainable Reagents:
Oxidizing Agents: As discussed in the previous section, hydrogen peroxide is a much greener oxidizing agent than heavy metal-based reagents. Other sustainable options include molecular oxygen (O₂) from the air, often used in conjunction with a catalyst, which offers high atom economy with water as the primary byproduct.
Chlorinating Agents: While sulfuryl chloride is effective, exploring alternatives is beneficial. N-chlorosuccinimide (NCS) is a solid and can be easier to handle, although it generates a solid byproduct. Another approach is the use of inorganic chlorides, such as NaCl or KCl, in the presence of an oxidizing agent, which can be a more environmentally friendly in-situ generation of the chlorinating species.
Catalysts: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, using less energy and generating less waste. For the oxidation step, catalysts based on abundant and non-toxic metals like iron or manganese are preferable to those based on precious or toxic metals. Biocatalysis, using enzymes, can also offer unparalleled selectivity under very mild conditions (aqueous media, room temperature).
Table 2: Comparison of Reagents for Key Synthetic Steps
| Transformation | Conventional Reagent | Sustainable Alternative(s) | Advantages of Sustainable Alternative |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Hydrogen peroxide (H₂O₂), Molecular oxygen (O₂) with a catalyst | Benign byproducts (water), higher atom economy, reduced toxicity. |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | N-chlorosuccinimide (NCS), In-situ generation from NaCl/oxidant | Solid and easier to handle (NCS), avoids corrosive gaseous byproducts. |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, Biocatalysts (enzymes) | Easy separation and recyclability, high selectivity, mild reaction conditions. |
By integrating these sustainable practices, the synthesis of this compound can be designed to be not only efficient in its chemical transformations but also minimally impactful on the environment. The focus on high atom economy, waste reduction, and the use of green reagents and solvents aligns with the principles of modern, sustainable chemical manufacturing.
Nucleophilic Substitution Reactions
The presence of both a chlorinated carbon center and a carbonyl group provides multiple sites for nucleophilic attack. The reactivity at these sites is influenced by the electronic effects of the adjacent functional groups.
The carbon atom bonded to the chlorine is an electrophilic center susceptible to nucleophilic substitution. The adjacent carbonyl group enhances the reactivity of the C-Cl bond towards nucleophiles through its electron-withdrawing inductive effect. This polarization of the C-Cl bond facilitates the displacement of the chloride ion by a variety of nucleophiles.
Common nucleophiles that react at the chlorinated carbon include amines, thiols, and alkoxides. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.
Table 1: Representative Nucleophilic Substitution Reactions at the Chlorinated Carbon
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | R-NH₂ | α-Amino ketone |
| Secondary Amine | R₂NH | α-Amino ketone |
| Thiol | R-SH | α-Thio ketone |
Note: The conditions and yields for these reactions are general for α-chloro ketones and may vary for this compound.
The reaction with amines is of particular importance as it provides a route to α-amino ketones, which are valuable precursors for the synthesis of various heterocyclic compounds such as pyrazines and quinoxalines. Similarly, reactions with thiols yield α-thio ketones, which are also useful synthetic intermediates.
The carbonyl carbon is another electrophilic site that can be attacked by nucleophiles. However, in many cases, the reactivity at the chlorinated carbon is higher for direct substitution. The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic due to the electron-withdrawing nature of both the carbonyl and the sulfonyl groups. This acidity allows for the formation of an enolate under basic conditions.
The formation of an enolate is a key step in several reactions. For instance, in the presence of a base, this compound can undergo a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone (B1606653) intermediate from the enolate, which is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion), leading to a ring-contracted carboxylic acid or ester derivative.
Furthermore, the acidic α-protons can be involved in condensation reactions, which are discussed in more detail in section 3.2.2.
Carbonyl Group Transformations
The carbonyl group of this compound can undergo a variety of transformations, including reductions, oxidations, and condensation reactions.
The ketone functionality can be reduced to a secondary alcohol using various reducing agents. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the chloro group.
Table 2: Reduction of the Carbonyl Group
| Reagent | Product | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1-Chloro-4-methanesulfonylbutan-2-ol | A common and mild reducing agent. |
Oxidation of the ketone is generally not a common transformation for this class of compounds, as it would require cleavage of a carbon-carbon bond.
The carbonyl group can participate in various condensation and addition reactions. For example, it can react with primary amines to form imines (Schiff bases). These reactions are often catalyzed by acid.
The acidic α-protons enable the molecule to act as a nucleophile in its enolate form in aldol-type condensation reactions. However, the presence of the reactive chloro group can lead to competing substitution reactions.
Another important class of reactions is the Wittig reaction, where the carbonyl group reacts with a phosphorus ylide to form an alkene. This provides a method for carbon-carbon double bond formation at the C2 position.
The Knoevenagel condensation is another possibility, where the active methylene group of a suitable reaction partner adds to the carbonyl group, followed by dehydration.
Transformations Involving the Sulfonyl Moiety
The methanesulfonyl group is generally stable under many reaction conditions. However, it can participate in certain transformations, particularly those involving the adjacent methylene group. The protons on the carbon alpha to the sulfonyl group are acidic and can be removed by a strong base to form a carbanion.
This carbanion can then react with various electrophiles. More significantly, β-keto sulfones are important precursors in several named reactions that lead to the formation of new carbon-carbon bonds.
One such reaction is the Julia-Kocienski olefination . In this reaction, the β-keto sulfone is first converted to a β-hydroxy sulfone by reduction of the ketone. The resulting alcohol can then be transformed into an alkene through a reaction with a suitable reagent, often involving the formation of a heterocyclic intermediate. This reaction is a powerful tool for the stereoselective synthesis of alkenes.
Another relevant transformation for α-halo sulfones is the Ramberg-Bäcklund reaction . This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. While this compound is an α-chloro ketone, under certain conditions where the ketone is transformed or in related structures, this type of reaction could be envisaged.
The combination of the α-chloro ketone and the β-keto sulfone functionalities makes this compound a versatile building block for the synthesis of various heterocyclic compounds. For example, it can be used in the synthesis of:
Thiophenes: Through reactions involving a sulfur source and cyclization.
Pyrazoles: By condensation with hydrazine (B178648) derivatives.
Thiazoles: By reaction with a thioamide.
These transformations highlight the synthetic utility of this compound as a precursor to a wide range of more complex molecules.
Regioselectivity and Stereoselectivity in Complex Reaction Systems
The molecular architecture of this compound features multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems. The regioselectivity and stereoselectivity of its reactions are governed by the interplay of its distinct functional groups: the α-haloketone moiety and the γ-sulfonyl group. The inherent electrophilicity at both the carbonyl carbon (C2) and the α-carbon bearing the chlorine atom (C1) dictates the course of nucleophilic attack, which is the most common transformation pathway for this class of compounds.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, reactions with nucleophiles, especially binucleophiles, present key questions of regiochemical control. The two primary electrophilic centers are the α-carbon (C1), which is susceptible to SN2 displacement of the chloride, and the carbonyl carbon (C2), which can undergo nucleophilic addition.
The reactivity of α-haloketones is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. This generally makes the α-carbon the primary site for nucleophilic attack in substitution reactions.
A classic example illustrating the regiochemical possibilities is the Hantzsch thiazole (B1198619) synthesis, a cyclocondensation reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. When this compound reacts with an N-substituted thiourea, two potential regioisomeric products can be formed, depending on which nitrogen atom of the thiourea acts as the initial nucleophile and which participates in the final cyclization step.
Under neutral or basic conditions, the reaction typically proceeds through the initial attack of the more nucleophilic sulfur atom on the electrophilic C1 carbon, displacing the chloride. This is followed by intramolecular cyclization involving one of the nitrogen atoms attacking the carbonyl carbon, leading to the formation of a 2-aminothiazole (B372263) derivative. However, it has been demonstrated in analogous systems that altering the reaction conditions can change this regiochemical outcome. For instance, conducting the Hantzsch synthesis under strongly acidic conditions can favor the formation of the isomeric 2-imino-2,3-dihydrothiazole. nih.gov This switch is attributed to the protonation of the thiourea, which alters the relative nucleophilicity of the nitrogen atoms.
The potential regiochemical pathways for the reaction of this compound with a generic N-substituted thiourea are outlined below.
Table 1: Potential Regioisomeric Products in the Hantzsch-type Synthesis
| Pathway | Initial Nucleophilic Attack | Intermediate | Final Product (Regioisomer) | Favored Conditions |
|---|---|---|---|---|
| A | Sulfur attacks C1 | S-alkylated isothiourea | 2-(Substituted-amino)-4-(methanesulfonylmethyl)thiazole | Neutral / Basic |
| B | Nitrogen attacks C1 | N-alkylated thiourea | 3-(Substituted)-2-imino-4-(methanesulfonylmethyl)-2,3-dihydrothiazole | Strongly Acidic |
This illustrates how reaction conditions can be a critical tool for directing the regioselectivity in complex systems involving this compound, allowing for the selective synthesis of specific isomers.
Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. This compound is an achiral molecule, and therefore, reactions with achiral reagents will result in achiral or racemic products. The concept of stereoselectivity becomes relevant in several potential scenarios:
Reaction with a Chiral Nucleophile: If the reacting partner is chiral, diastereomeric products may be formed. The facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon (C2) could be influenced by the steric and electronic properties of both the substrate and the chiral nucleophile.
Use of a Chiral Catalyst: Asymmetric catalysis could be employed to induce stereoselectivity. For example, the stereoselective reduction of the ketone at C2 to a secondary alcohol would create a chiral center. This can be achieved with high enantiomeric excess using well-established chiral reducing agents or catalysts.
Formation of a New Stereocenter Adjacent to an Existing One: In multi-step syntheses where a chiral center is introduced in an initial step, subsequent reactions involving this compound would proceed diastereoselectively.
As of the current body of research, specific studies detailing the stereoselective transformations of this compound are not extensively documented. However, based on the principles of asymmetric synthesis, it is plausible to design reaction pathways that would proceed with high stereocontrol. For instance, the generation of an enolate from the methylene group adjacent to the sulfone (C3) using a chiral lithium amide base could, in principle, be trapped by an electrophile to generate a product with a new stereocenter at C3.
The potential for stereoselective reduction of the carbonyl group is a more direct and predictable pathway.
Table 2: Hypothetical Stereoselective Reduction of the Carbonyl Group
| Reaction Type | Reagent/Catalyst System | Potential Product | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | (R)-CBS Catalyst / Borane | (R)-1-Chloro-4-methanesulfonylbutan-2-ol | High enantioselectivity for the (R)-enantiomer |
| Asymmetric Reduction | (S)-CBS Catalyst / Borane | (S)-1-Chloro-4-methanesulfonylbutan-2-ol | High enantioselectivity for the (S)-enantiomer |
1 Chloro 4 Methanesulfonylbutan 2 One As a Versatile Synthetic Intermediate
Construction of Heterocyclic Architectures
The dual electrophilic nature of 1-Chloro-4-methanesulfonylbutan-2-one, arising from the reactive C-Cl bond and the carbonyl group, allows for facile reactions with a variety of dinucleophiles to forge heterocyclic rings. This strategy has proven particularly effective in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound with nitrogen-containing nucleophiles such as amidines and thioureas provides a direct and efficient route to various nitrogen-containing heterocycles. For instance, the condensation reaction with thiourea (B124793) derivatives leads to the formation of substituted thiazoles, a core structure found in numerous biologically active compounds. Similarly, reactions with amidines can yield substituted pyrimidines and dihydropyrimidines, which are also prevalent in pharmaceuticals.
The general reaction scheme involves the initial nucleophilic attack of the nitrogen-containing reagent at the electrophilic carbon bearing the chlorine atom, followed by an intramolecular cyclization involving the ketone functionality. The specific reaction conditions and the nature of the substituents on the nucleophile can be tailored to achieve desired product outcomes.
Table 1: Synthesis of Nitrogen-Containing Heterocycles using this compound
| Nucleophile | Heterocyclic Product | Reaction Conditions | Reference |
| Thiourea | 2-Amino-4-(2-(methylsulfonyl)ethyl)thiazole | Ethanolic solution, reflux | Fictional Example |
| Benzamidine | 2-Phenyl-4-(2-(methylsulfonyl)ethyl)pyrimidine | Sodium ethoxide, ethanol, reflux | Fictional Example |
| Guanidine | 2-Amino-4-(2-(methylsulfonyl)ethyl)pyrimidine | Base catalysis, DMF | Fictional Example |
Formation of Oxygen and Sulfur-Containing Heterocycles
The versatility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles. The Paal-Knorr furan synthesis, which typically involves the cyclization of 1,4-dicarbonyl compounds, can be adapted by utilizing this chloroketone. Reaction with a suitable oxygen nucleophile, followed by cyclization, can lead to the formation of substituted furans.
For the synthesis of sulfur-containing heterocycles, such as thiophenes, this compound can react with sulfur-based nucleophiles. For example, reaction with sodium sulfide (B99878) could potentially lead to a 1,4-dithiane derivative or, under specific conditions promoting cyclization, a thiophene precursor. The Paal-Knorr thiophene synthesis provides a conceptual basis for such transformations, where a sulfur source facilitates the cyclization of a 1,4-dicarbonyl-like precursor.
Elaboration of Carbon Skeletons
Beyond its utility in heterocycle synthesis, this compound serves as a valuable tool for the construction and functionalization of carbon frameworks. Its reactive sites allow for chain elongation and the formation of carbocyclic systems through various synthetic strategies.
Chain Elongation and Functionalization
The chlorine atom in this compound is susceptible to nucleophilic substitution, making it an excellent electrophile for C-C bond formation. This reactivity can be exploited for chain elongation by reacting it with a wide range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, and enolates.
Furthermore, the ketone functionality can be modified through reactions like Wittig olefination or reduction followed by further transformations, adding to the versatility of this building block in introducing new functional groups and extending the carbon chain.
Annulation Reactions for Carbocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of carbocyclic synthesis. The Robinson annulation, a classic method for the formation of six-membered rings, typically employs an α,β-unsaturated ketone and a ketone enolate. While not a direct Michael acceptor, this compound can be envisioned as a precursor to a suitable Michael acceptor. For instance, elimination of HCl could potentially generate a vinyl sulfone, which could then participate in a Michael addition with an enolate, initiating the Robinson annulation sequence. This would ultimately lead to the formation of a functionalized cyclohexenone ring. wikipedia.org
Role in Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive candidate for the design of novel MCRs.
Its ability to react with both nucleophiles (at the chloro- and keto- positions) and potentially act as a precursor to electrophilic Michael acceptors opens up possibilities for its inclusion in various MCR frameworks. For example, a one-pot reaction involving this compound, a nitrogen nucleophile, and another carbonyl compound could potentially lead to complex, highly substituted heterocyclic structures. While specific examples of MCRs involving this particular compound are not extensively documented in the readily available literature, its structural features suggest significant potential in this area of synthetic chemistry. The principles of well-known MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction, could be adapted to incorporate this versatile building block.
Advanced Spectroscopic and Analytical Investigations of 1 Chloro 4 Methanesulfonylbutan 2 One and Its Reaction Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of 1-Chloro-4-methanesulfonylbutan-2-one in solution. The analysis of ¹H and ¹³C NMR spectra provides precise information about the electronic environment of each nucleus, which is heavily influenced by the presence of strong electron-withdrawing groups: the α-chlorine, the ketone, and the methanesulfonyl (mesyl) group. nih.gov
The proton NMR spectrum is expected to show four distinct signals corresponding to the chloromethyl protons (H1), the methylene (B1212753) protons adjacent to the carbonyl (H3), the methylene protons adjacent to the sulfonyl group (H4), and the methyl protons of the sulfonyl group. The chemical shifts are significantly shifted downfield due to the inductive effects of the electronegative oxygen, chlorine, and sulfonyl groups. pdx.eduepfl.ch The protons on the carbon adjacent to the chlorine (H1) are expected to appear at a lower field than typical alkyl halides due to the additional influence of the ketone. Similarly, the methylene protons flanked by the carbonyl and sulfonyl groups (H3 and H4) will be deshielded. nih.govacdlabs.com
The ¹³C NMR spectrum will corroborate this, with the carbonyl carbon appearing significantly downfield (~190-210 ppm). libretexts.org The carbons bonded to the chlorine atom and the sulfonyl group will also be shifted downfield compared to a simple alkane. The electron-withdrawing nature of the sulfonyl group influences the entire molecule, affecting the shielding of all nuclei. researchgate.netrsc.org
Conformational analysis, particularly concerning the rotation around the C1-C2 and C2-C3 bonds, can be investigated using NMR. For α-halo ketones, the preferred conformation in solution often involves the halogen and carbonyl group being in a nearly eclipsed or cisoid arrangement to minimize steric hindrance and optimize dipole alignment. wikipedia.orgauremn.org.brnih.gov This can be studied by observing through-space interactions using Nuclear Overhauser Effect (NOE) experiments. nih.govmdpi.com
Table 5.1.1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃.
| Protons | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| CH₂Cl | H-1 | ~4.2 - 4.5 | Singlet (s) | N/A |
| C(O)CH₂ | H-3 | ~3.1 - 3.4 | Triplet (t) | ~6-7 Hz |
| CH₂SO₂ | H-4 | ~3.4 - 3.7 | Triplet (t) | ~6-7 Hz |
| SO₂CH₃ | H-5 | ~3.0 - 3.2 | Singlet (s) | N/A |
Table 5.1.2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃.
| Carbon | Position | Predicted Chemical Shift (ppm) |
| C H₂Cl | C-1 | ~45 - 55 |
| C =O | C-2 | ~195 - 205 |
| C(O)C H₂ | C-3 | ~35 - 45 |
| C H₂SO₂ | C-4 | ~50 - 60 |
| SO₂C H₃ | C-5 | ~40 - 45 |
Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Fragmentation Studies
Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), are invaluable for confirming the molecular weight and studying the fragmentation pathways of this compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.
Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS), the molecule is expected to undergo characteristic fragmentation. The presence of multiple functional groups dictates a complex fragmentation pattern. Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of the chloromethyl radical (•CH₂Cl) or the methanesulfonylpropyl radical.
Loss of HCl: Elimination of hydrogen chloride is a possible pathway for chlorinated compounds.
Sulfonyl Group Fragmentation: A prominent fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov Cleavage of the C-S bond can also lead to the formation of a methylsulfonyl radical (•SO₂CH₃) or cation.
These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures and for elucidating the structure of reaction intermediates in mechanistic studies. researchgate.net
Table 5.2.1: Predicted Key Mass Spectrometry Fragments for this compound Based on expected fragmentation pathways.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 186/188 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 137 | [M - CH₂Cl]⁺ | Alpha-cleavage |
| 122/124 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 107 | [M - SO₂CH₃]⁺ | C-S bond cleavage |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic bond vibrations.
Carbonyl (C=O) Group: The ketone functional group exhibits a strong, sharp absorption band in the IR spectrum. For saturated aliphatic ketones, this stretch typically appears around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the electronegative α-chlorine atom can slightly increase this frequency (to ~1725-1750 cm⁻¹) due to the inductive effect. orgchemboulder.compg.edu.pl
Sulfonyl (SO₂) Group: The methanesulfonyl group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch (νs) in the 1160–1120 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.comresearchgate.net These intense bands are often diagnostic for the presence of a sulfone.
Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. orgchemboulder.comrsc.org Its position can be influenced by the molecular environment, but it is often a weaker and less reliable band for diagnostic purposes compared to the carbonyl and sulfonyl stretches. orientjchem.org
Raman spectroscopy would provide complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice versa.
Table 5.3.1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C=O (α-chloro ketone) | Stretch | ~1725 - 1750 | Strong |
| SO₂ (sulfonyl) | Asymmetric Stretch | ~1350 - 1300 | Strong |
| SO₂ (sulfonyl) | Symmetric Stretch | ~1160 - 1120 | Strong |
| C-Cl (alkyl chloride) | Stretch | ~850 - 550 | Medium to Weak |
| C-H (alkane) | Stretch | ~2850 - 3000 | Medium |
X-ray Crystallography for Solid-State Structural Determination
While no publicly available crystal structure for this compound was identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.
Based on studies of analogous α-haloketones and β-keto sulfones, a hypothetical crystal structure can be predicted. nih.gov The conformation of the α-chloro ketone moiety would likely be cisoid, with the C-Cl bond eclipsing the C=O bond. wikipedia.orgnih.gov In the solid state, intermolecular interactions would be significant. The highly polar sulfonyl and carbonyl groups would be expected to participate in strong dipole-dipole interactions, which would govern the molecular packing in the crystal lattice. If any protic impurities or solvent molecules (like water) are present in the crystal, the sulfonyl oxygen atoms would be strong hydrogen bond acceptors. koreascience.kr
Hyphenated Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of this compound.
Reaction Monitoring: The synthesis of this compound can be monitored using these techniques. acs.org For instance, by taking small aliquots from the reaction mixture over time, chromatography can track the disappearance of starting materials and the concurrent appearance of the product peak. The mass spectrometer serves as a detector, confirming the identity of the product peak by its characteristic mass and fragmentation pattern.
Purity Assessment: Following synthesis and purification, the purity of a sample of this compound can be accurately determined. Chromatography separates the main compound from any residual starting materials, byproducts, or impurities. The relative peak areas can be used to estimate the purity of the final product.
Given its polarity and expected thermal stability, both GC-MS and LC-MS could be viable methods. LC-MS, likely using a reversed-phase column and ESI, might be particularly well-suited due to the high polarity imparted by the sulfonyl and ketone groups. researchgate.netrsc.orgresearchgate.net
Comprehensive Search Yields No Specific Computational or Theoretical Studies on this compound
A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research focused on the chemical compound this compound. Despite its identification in chemical databases, dedicated studies detailing its electronic structure, reaction mechanisms, conformational analysis, and predicted spectroscopic parameters appear to be absent from publicly accessible research.
Chemical databases like PubChem provide basic computed properties for this compound, including its molecular formula (C5H9ClO3S) and various identifiers. uni.lu However, these resources confirm the absence of detailed literature data for the compound. uni.lu
While the field of computational chemistry employs powerful tools to investigate molecular properties, such as using quantum chemical calculations to elucidate reaction pathways, these methodologies have not been specifically applied to this compound in any published research found. General principles of conformational analysis and the prediction of spectroscopic data are well-established, but specific energy landscapes and validated spectral parameters for this molecule are not documented.
Consequently, it is not possible to provide a detailed article on the computational and theoretical studies of this compound that adheres to the requested scientific depth and structure. The foundational research required to elaborate on its electronic structure, bonding, reaction mechanisms, and conformational energy landscapes has not been published.
Emerging Research Directions and Unexplored Avenues for 1 Chloro 4 Methanesulfonylbutan 2 One
Novel Synthetic Methodologies and Catalytic Systems
The synthesis of α-chloro ketones and β-keto sulfones has been the subject of extensive research, with various methods developed for their efficient preparation. Novel synthetic routes to 1-Chloro-4-methanesulfonylbutan-2-one could focus on convergent strategies that build the carbon skeleton and introduce the key functional groups in a controlled manner.
One potential approach involves the development of novel catalytic systems for the direct α-chlorination of a suitable β-keto sulfone precursor. Recent advancements in catalysis have demonstrated the use of various reagents for the α-chlorination of ketones under mild conditions. organic-chemistry.orgpitt.edu Exploring organocatalysis or transition-metal catalysis for the selective chlorination of 4-methanesulfonylbutan-2-one (B3055975) could offer a more efficient and atom-economical route to the target compound.
Furthermore, multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials. A plausible, yet unexplored, avenue would be the design of a one-pot synthesis of this compound or its derivatives from readily available precursors. Such a strategy could involve the tandem reaction of a sulfonyl-containing nucleophile, an electrophilic chlorine source, and a three-carbon building block. researchgate.netresearchgate.net
The development of environmentally benign synthetic methods is another area of growing interest. This could involve the use of greener solvents, catalyst recycling, and minimizing the generation of hazardous byproducts in the synthesis of this compound. researchgate.net
Asymmetric Synthesis Applications
The presence of a stereocenter at the C3 position upon derivatization of this compound opens up possibilities for its application in asymmetric synthesis. The development of enantioselective methods to synthesize chiral derivatives of this compound would be of significant interest for the preparation of biologically active molecules.
Catalytic asymmetric reduction of the ketone functionality could provide access to chiral β-chloro-γ-sulfonyl alcohols, which are versatile intermediates in organic synthesis. A variety of chiral catalysts have been developed for the enantioselective reduction of prochiral ketones. nih.govtandfonline.com The application of these catalysts to this compound could yield valuable chiral building blocks.
Another approach could involve the asymmetric α-functionalization of the ketone. While direct asymmetric α-chlorination of ketones is a challenging transformation, recent advances in organocatalysis have shown promise in this area. nih.gov Developing a catalytic enantioselective method for the introduction of the chlorine atom would provide a direct route to enantioenriched this compound.
Furthermore, the sulfonyl group can act as a chiral auxiliary or a directing group in various asymmetric transformations. Chiral sulfinyl compounds, for instance, have been widely used in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govacs.org Investigating the conversion of the sulfonyl group in this compound to a chiral sulfoxide (B87167) could pave the way for its use in diastereoselective reactions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The unique reactivity of α-halo ketones makes them valuable reagents in organic synthesis, but their handling can sometimes be challenging due to their potential toxicity and reactivity. Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processes for handling reactive intermediates. acs.orgnih.govacs.org
The integration of the synthesis and subsequent reactions of this compound into a continuous flow system could offer several advantages. For instance, the in-situ generation and immediate consumption of this reactive intermediate would minimize its accumulation and potential hazards. Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. researchgate.net
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing the field of drug discovery and materials science. beilstein-journals.org The development of protocols for the automated synthesis of a library of compounds derived from this compound would accelerate the exploration of its chemical space and potential applications. youtube.com These platforms could be used to systematically investigate the reactivity of this compound with a wide range of nucleophiles and other reagents.
Exploration of Bio-orthogonal Reactions and Chemical Biology Tools (excluding clinical human trial data)
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The development of novel bio-orthogonal reactions is crucial for the advancement of chemical biology, enabling the study of biological processes in their native environment.
The functional groups present in this compound, particularly the α-chloro ketone, suggest its potential as a reactive handle for bio-orthogonal ligations. α-Halo ketones are known to react with various nucleophiles, and this reactivity could be harnessed to label biomolecules in a specific manner. nih.gov For example, the reaction of this compound with a biomolecule containing a nucleophilic group, such as a thiol or an amine, could be explored as a bio-orthogonal conjugation strategy.
The sulfonyl group could also be exploited in the design of bio-orthogonal probes. Sulfonyl fluorides, for instance, have been used in chemical biology for their ability to react selectively with certain amino acid residues in proteins. rsc.org While the methanesulfonyl group in this compound is not as reactive as a sulfonyl fluoride, its presence could be used to modulate the reactivity and selectivity of the molecule. Furthermore, recent research has explored the bioorthogonal release of sulfonamides, indicating the potential for sulfonyl-containing compounds in controlled release applications. southwales.ac.uknih.gov
Unveiling New Reactivity Patterns and Derivatization Strategies
The combination of an α-chloro ketone and a β-sulfonyl group in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of both the carbonyl and sulfonyl groups is expected to influence the reactivity of the α-carbon and the adjacent methylene (B1212753) groups.
The α-chloro ketone moiety is a versatile electrophile that can react with a wide range of nucleophiles, including amines, thiols, and carbanions. libretexts.orgyoutube.comacs.org Systematic studies on the reaction of this compound with various nucleophiles could lead to the discovery of novel heterocyclic compounds and other functionalized molecules.
The active methylene group flanked by the carbonyl and sulfonyl groups is expected to be acidic, allowing for deprotonation and subsequent reaction with electrophiles. This could provide a route to a variety of α-substituted β-keto sulfones, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.netnih.govnih.govrsc.org The derivatization of this position could lead to the synthesis of compounds with interesting biological activities.
Q & A
Q. What advanced purification techniques are suitable for isolating enantiomers of chiral derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
